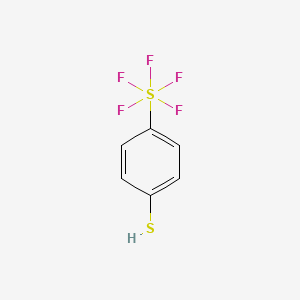

4-(Pentafluorothio)thiophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pentafluorothio)thiophenol is an organosulfur compound with the molecular formula C6H5F5S2. It is a colorless volatile liquid known for its high reactivity and unique chemical properties. This compound is particularly notable for its strong acidity, with a pKa of 2.68, making it one of the most acidic thiols .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Pentafluorothio)thiophenol can be synthesized through the reaction of sodium hydrosulfide with hexafluorobenzene . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sodium hydrosulfide and hexafluorobenzene in a controlled environment to produce the compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Pentafluorothio)thiophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiolates.

Substitution: It participates in substitution reactions, particularly with metal ions to form metal derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Metal ions like copper, zinc, and nickel are commonly used in substitution reactions.

Major Products Formed:

Disulfides: Formed through oxidation.

Thiolate Salts: Formed through reduction.

Metal Derivatives: Formed through substitution reactions with metal ions.

Aplicaciones Científicas De Investigación

4-(Pentafluorothio)thiophenol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.

Biology: Employed in the development of fluorescent probes for detecting and imaging thiophenols.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of polymers, pesticides, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-(Pentafluorothio)thiophenol exerts its effects involves its strong acidity and reactivity with various metal ions. It forms stable complexes with metals, which can be used in catalysis and other chemical processes. The molecular targets and pathways involved include the formation of metal-thiolate complexes and the subsequent chemical transformations .

Comparación Con Compuestos Similares

Pentafluorothiophenol: Similar in structure but lacks the additional thiol group.

Pentafluorophenol: Similar in structure but contains a hydroxyl group instead of a thiol group.

Uniqueness: 4-(Pentafluorothio)thiophenol is unique due to its dual thiol groups, which enhance its reactivity and make it a valuable compound in various chemical reactions and applications .

Actividad Biológica

4-(Pentafluorothio)thiophenol, a fluorinated thiophenol derivative, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of pentafluorothio groups, which significantly influence its reactivity and interaction with biological systems. Recent studies have highlighted its anticancer properties, making it a subject of ongoing research.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism behind this activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells, which is crucial for effective cancer treatment.

- Case Study Findings : A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values for MCF-7 and A549 were found to be approximately 15 µM and 20 µM, respectively, indicating potent cytotoxic effects .

The exact mechanism through which this compound exerts its anticancer effects is still under investigation. However, preliminary findings suggest that it may act through:

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

- Inhibition of Key Signaling Pathways : Targeting pathways involved in cell survival and proliferation.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological aspects:

| Endpoint | Value |

|---|---|

| Acute Toxicity (Oral) | Category 4 (H302) |

| Skin Corrosion/Irritation | Category 2 (H315) |

| Serious Eye Damage/Eye Irritation | Category 2 (H319) |

These classifications indicate that while the compound has promising biological activities, caution must be exercised due to its potential toxicity .

Ecotoxicological Considerations

This compound has also been evaluated for its ecological impact. Studies have shown that it possesses endocrine-disrupting properties, raising concerns about its environmental persistence and bioaccumulation . This aspect is particularly relevant given the increasing scrutiny on fluorinated compounds due to their environmental implications.

Propiedades

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHXLVBCMCJPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.